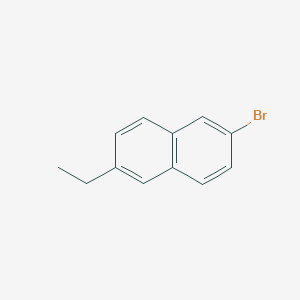
2-Bromo-6-ethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-ethylnaphthalene is an organic compound with the molecular formula C12H11Br It is a derivative of naphthalene, where a bromine atom is substituted at the 2-position and an ethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethylnaphthalene typically involves the bromination of 6-ethylnaphthalene. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the use of environmentally friendly brominating agents and catalysts is being explored to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are used in the presence of boronic acids.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Products include various substituted naphthalenes depending on the nucleophile used.
Coupling: Biaryl compounds are formed.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Scientific Research Applications
2-Bromo-6-ethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: It can be a precursor in the synthesis of biologically active compounds.
Chemical Biology: It is used in the study of brominated aromatic compounds and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethylnaphthalene in chemical reactions involves the activation of the bromine atom, making it a good leaving group in substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by oxidative addition and reductive elimination processes. The ethyl group can undergo various transformations, contributing to the versatility of this compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but with a methoxy group instead of an ethyl group.
2-Bromo-6-fluoronaphthalene: Contains a fluorine atom instead of an ethyl group.
2-Bromo-6-chloronaphthalene: Contains a chlorine atom instead of an ethyl group.
Uniqueness
2-Bromo-6-ethylnaphthalene is unique due to the presence of the ethyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its bromine atom also allows for selective substitution reactions, making it valuable in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C12H11Br |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
2-bromo-6-ethylnaphthalene |
InChI |
InChI=1S/C12H11Br/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8H,2H2,1H3 |
InChI Key |
QMIKILLYMUGDDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















